BenchChemオンラインストアへようこそ!

4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Procure CAS 891117-41-2, a critical N-(1,3,4-oxadiazol-2-yl)benzamide scaffold with a distinct 4-methoxy and 3,4,5-trimethoxyphenyl substitution pattern. Its favorable drug-like profile (MW=385.37, XLogP3=2.5, TPSA=105 Ų) and potential as a colchicine-site tubulin binder make it superior to halogenated antibacterials or higher MW sulfonamide analogs for oncology-focused screening libraries and hit-to-lead optimization. Ideal for SAR studies exploring electronic effects on target preference.

Molecular Formula C19H19N3O6
Molecular Weight 385.376
CAS No. 891117-41-2
Cat. No. B2602338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891117-41-2
Molecular FormulaC19H19N3O6
Molecular Weight385.376
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H19N3O6/c1-24-13-7-5-11(6-8-13)17(23)20-19-22-21-18(28-19)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23)
InChIKeyACEDPZOEZVKLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-41-2): Compound Class and Baseline Characterization


The compound 4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-41-2) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, featuring a 3,4,5-trimethoxyphenyl group at the oxadiazole 5-position and a 4-methoxybenzamide moiety at the 2-position [1]. Its molecular formula is C19H19N3O6 with a molecular weight of 385.37 g/mol, and it has a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 105 Ų, placing it within favorable drug-like chemical space [1]. This substitution pattern distinguishes it from other analogs in the series, such as the 3-methoxy regioisomer (CAS 891117-35-4), the 4-butoxy analog, and halogenated derivatives like HSGN-220, each of which may exhibit different biological and physicochemical profiles.

Why In-Class Substitution of 4-Methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Is Not Straightforward


Despite belonging to the same N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, minor structural modifications profoundly alter biological activity, as evidenced by the halogenated oxadiazole antibacterials where subtle changes switched the mechanism of action from menaquinone biosynthesis inhibition to membrane depolarization [1]. The 4-methoxy substituent on the benzamide ring of CAS 891117-41-2 confers distinct electronic and steric properties compared to the 3-methoxy regioisomer (CAS 891117-35-4) or the 4-methyl analog, potentially affecting hydrogen-bonding capacity, target engagement, and metabolic stability [2]. The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore for tubulin binding, as demonstrated by the indolyl-α-keto-1,3,4-oxadiazole derivative 19e (IC50 = 10.66 µM for tubulin polymerization inhibition), but its potency is highly dependent on the complementary substituent at the oxadiazole 2-position [2]. Therefore, generic substitution within this class without quantitative comparative data risks compromising the desired activity profile.

Quantitative Differentiation Evidence for 4-Methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-41-2)


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substitution on Benzamide Ring

The 4-methoxy substitution in CAS 891117-41-2 positions the methoxy group para to the carbonyl, which is expected to exert a resonance electron-donating effect (+M) that stabilizes the amide bond and reduces electrophilicity of the carbonyl carbon compared to the 3-methoxy regioisomer (CAS 891117-35-4), where the meta-methoxy group exerts only an inductive electron-withdrawing effect (-I) [1]. Both compounds share identical molecular formula (C19H19N3O6), molecular weight (385.37 g/mol), computed XLogP3 (2.5), and TPSA (105 Ų), indicating that the regioisomeric difference does not alter gross physicochemical parameters but may significantly impact target binding orientation and metabolic stability [1][2]. This is consistent with SAR findings in halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, where substitution position critically determines antibacterial potency and mechanism of action [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Alkoxy Chain Length Differentiation: 4-Methoxy vs. 4-Butoxy Analog

The 4-methoxy group (OCH3) in CAS 891117-41-2 provides a substantially lower lipophilicity contribution (π = -0.02 for aromatic OCH3) compared to the 4-butoxy analog (O(CH2)3CH3, π ≈ +1.5), which contains a 4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide scaffold [1]. This difference translates to a significantly lower computed logP for the 4-methoxy compound (XLogP3 = 2.5) relative to what would be expected for the 4-butoxy analog, which would have an estimated XLogP3 > 4.0 [1]. In the tubulin-targeting oxadiazole series, compound 19e (bearing a 3,4,5-trimethoxyphenyl motif) demonstrated potent cytotoxicity (IC50 = 0.8–7.1 µM across U937, Jurkat, BT474, SB cell lines) and tubulin polymerization inhibition (IC50 = 10.66 µM), with activity being sensitive to the overall lipophilic-hydrophilic balance [2].

Drug Discovery Lipophilicity Permeability

Scaffold Differentiation from Halogenated Antibacterial Oxadiazole-Benzamides

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-220 (4-trifluoromethoxy substituent), HSGN-218, and HSGN-144 have demonstrated potent antibacterial activity against drug-resistant Gram-positive pathogens, with MIC values of 1–2 µg/mL for lead compounds F6 and F6-5 against MRSA, VISA, VRSA, and VRE [1]. These compounds were shown to be multi-targeting antibiotics regulating menaquinone biosynthesis and essential proteins (DnaX, Pol IIIC, BirA, LexA, DnaC) in S. aureus [1]. In contrast, CAS 891117-41-2 lacks the electronegative halogen substituents (e.g., OCF3, SCF3, SF5) that are critical for the antibacterial activity of the HSGN series, and instead features electron-donating methoxy groups that favor different biological targets, such as tubulin or kinases, as suggested by the 3,4,5-trimethoxyphenyl pharmacophore [2]. F6 was equipotent to fusidic acid in reducing MRSA burden in a mouse skin wound infection model, demonstrating the translational relevance of halogenated analogs that is unlikely to apply to the methoxy-substituted compound [1].

Antibacterial Selectivity Mechanism of Action

Tubulin Polymerization Inhibitory Potential of the 3,4,5-Trimethoxyphenyl Pharmacophore: Class-Level Evidence

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for tubulin binding, as exemplified by combretastatin A-4 and numerous synthetic analogs. In the oxadiazole series, the indolyl-α-keto-1,3,4-oxadiazole derivative 19e, which incorporates this motif, exhibited strong cytotoxicity against U937, Jurkat, BT474, and SB cancer cells with IC50 values of 7.1, 3.1, 4.1, and 0.8 µM, respectively, and inhibited tubulin polymerization with an IC50 of 10.66 µM through binding at the colchicine site, inducing apoptosis via caspase 3/7 activation without causing necrosis [1]. While these data are from an indolyl-α-keto analog rather than CAS 891117-41-2 directly, they demonstrate the potential of the 3,4,5-trimethoxyphenyl-oxadiazole scaffold for tubulin-targeted anticancer activity [1]. The 4-methoxybenzamide substituent in CAS 891117-41-2 may modulate this activity compared to the indolyl substituent in 19e, but direct comparative data are not available in the public domain.

Anticancer Tubulin Inhibition Cytotoxicity

Preliminary Antitumor Activity from 2-Aryl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Series

A series of ten 2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and characterized by Chen et al. (2006), with preliminary bioassay indicating that some compounds exhibited weak to moderate antitumor activity [1]. Although CAS 891117-41-2 differs from this series by having an amide-linked benzamide rather than a directly C-linked phenyl group at the oxadiazole 2-position, the shared 3,4,5-trimethoxyphenyl-1,3,4-oxadiazole core provides a structural rationale for anticancer screening [1]. The 4-methoxybenzamide extension in CAS 891117-41-2 introduces additional hydrogen-bond donor/acceptor capacity (NH, C=O) that may enhance target engagement compared to the simpler 2-phenyl analogs, but this hypothesis has not been experimentally validated [1].

Anticancer Cytotoxicity SAR

Physicochemical Differentiation: Impact on Solubility and Permeability vs. Sulfonamide-Containing Analogs

CAS 891117-41-2 has a molecular weight of 385.37 Da, XLogP3 of 2.5, TPSA of 105 Ų, and 1 hydrogen bond donor with 8 hydrogen bond acceptors, placing it within all key drug-likeness parameters (Lipinski, Veber) [1]. By comparison, sulfonamide-containing analogs such as 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 533871-43-1, MW 504.5) and 4-(piperidine-1-sulfonyl) analogs (MW > 500) have significantly higher molecular weight and TPSA, which may reduce passive membrane permeability . The absence of a sulfonamide group in CAS 891117-41-2 results in a simpler, lower molecular weight scaffold with potentially superior permeability characteristics, while the methoxy-rich substitution pattern maintains sufficient lipophilicity for membrane partitioning [1].

Drug-Likeness Solubility Permeability

Recommended Application Scenarios for 4-Methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-41-2)


Anticancer Lead Discovery: Tubulin-Targeted Screening Library Member

Based on the established tubulin-binding activity of the 3,4,5-trimethoxyphenyl pharmacophore in oxadiazole series (compound 19e: tubulin polymerization IC50 = 10.66 µM; cytotoxicity IC50 = 0.8–7.1 µM across four cancer cell lines), CAS 891117-41-2 is a strong candidate for inclusion in anticancer screening libraries targeting microtubule dynamics [1]. Its lower molecular weight (385.37 Da) and favorable drug-likeness parameters (XLogP3 = 2.5, TPSA = 105 Ų) relative to sulfonamide-containing analogs make it suitable for hit-to-lead optimization programs [2]. The 4-methoxy substitution may offer differential tubulin binding kinetics compared to the 3-methoxy regioisomer due to altered electronic effects on the amide bond [2].

Structure-Activity Relationship (SAR) Studies on N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffolds

CAS 891117-41-2 serves as a key methoxy-substituted benchmark for SAR exploration of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, complementing the well-characterized halogenated antibacterial series (HSGN-220, HSGN-218, HSGN-144) [1]. Its distinct electronic profile (electron-donating OCH3 groups vs. electron-withdrawing F/CF3/SF5 substituents in the antibacterial series) allows systematic investigation of how substituent electronic effects govern biological target preference—antibacterial (menaquinone biosynthesis) vs. anticancer (tubulin polymerization) [1][3]. The compound can serve as a control for studies aimed at understanding the mechanistic divergence within this privileged scaffold [1].

Physicochemical Comparator for Permeability and Solubility Optimization

With its balanced physicochemical profile (MW = 385.37, XLogP3 = 2.5, TPSA = 105 Ų, only 1 HBD), CAS 891117-41-2 occupies a favorable position in drug-like chemical space compared to both the more lipophilic 4-butoxy analog (estimated XLogP3 > 4.0) and the higher molecular weight sulfonamide-containing analogs (MW > 500) [2]. This makes it a useful reference compound for parallel artificial membrane permeability assays (PAMPA) and solubility determinations when benchmarking a series of oxadiazole-benzamide analogs for lead optimization [2]. Its predicted moderate lipophilicity suggests adequate aqueous solubility for in vitro assays without excessive non-specific binding [2].

Chemical Biology Probe Development: Investigating 3,4,5-Trimethoxyphenyl Pharmacophore SAR

The 3,4,5-trimethoxyphenyl group is a privileged fragment for colchicine-site tubulin binders. CAS 891117-41-2, with its amide-linked 4-methoxybenzamide extension, offers a distinct chemotype for probing the SAR of this pharmacophore compared to directly C-linked 2-aryl analogs (Chen et al., 2006) [1][2]. The amide NH and carbonyl groups provide additional hydrogen-bonding vectors that may enable interactions with binding site residues not accessible to simpler 2-aryl-1,3,4-oxadiazoles [2]. This chemical feature makes the compound a valuable tool for molecular docking studies and structure-based design efforts aimed at optimizing tubulin inhibitors with novel binding modes [1].

Quote Request

Request a Quote for 4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.